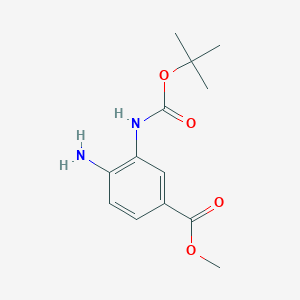![molecular formula C10H7ClF3N3O2S B1459102 2-((8-cloro-6-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il)tio)acetato de metilo CAS No. 1623663-01-3](/img/structure/B1459102.png)
2-((8-cloro-6-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il)tio)acetato de metilo
Descripción general
Descripción
“Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate” is a compound that contains a triazolo[4,3-a]pyridine nucleus . This nucleus is found in a variety of compounds with diverse biological activities . The compound is available for pharmaceutical testing .
Molecular Structure Analysis
The triazolo[4,3-a]pyridine nucleus in the compound contains two carbon and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate” are not detailed in the literature, compounds with a triazolo[4,3-a]pyridine nucleus are known to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación
Agroquímicos
Los derivados de TFMP se utilizan ampliamente en la industria agroquímica para la protección de los cultivos contra las plagas . Las propiedades fisicoquímicas únicas del átomo de flúor combinadas con las características de la porción de piridina contribuyen a las actividades biológicas de estos compuestos. Por ejemplo, el fluazifop-butilo, un derivado de TFMP, fue el primero en introducirse en el mercado agroquímico, y desde entonces se han desarrollado más de 20 nuevos agroquímicos que contienen TFMP .
Farmacéuticos
Varios derivados de TFMP se utilizan en la industria farmacéutica. Se han aprobado cinco productos farmacéuticos que contienen la porción de TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos . Estos compuestos se encuentran que exhiben varias actividades farmacológicas debido a la presencia del grupo trifluorometilo.
Medicina Veterinaria
En medicina veterinaria, se han otorgado aprobaciones de mercado a dos productos que contienen derivados de TFMP . La incorporación de TFMP en los fármacos veterinarios es probable que se deba a su impacto en la mejora de la eficacia y la estabilidad de los compuestos.
Síntesis de Compuestos Fluorados
La síntesis de productos químicos orgánicos fluorados, que incluye derivados de TFMP, es un área importante de investigación. Estos compuestos son cruciales para el desarrollo de nuevos materiales y medicamentos, ya que los átomos de flúor pueden alterar drásticamente las actividades biológicas y las propiedades físicas de las moléculas orgánicas .
Investigación Antiviral
La investigación sobre aplicaciones antivirales de los derivados de TFMP ha mostrado potencial. Por ejemplo, se han probado derivados de [1,2,4]triazolo[4,3-a]quinoxalina por su actividad antiviral contra el virus del herpes simple . Esto sugiere que estructuras similares podrían explorarse por su eficacia contra otras infecciones virales.
Tratamiento de la Migraña
El grupo TFMP se ha identificado en fármacos utilizados para el tratamiento de la migraña. Durante un ataque de migraña, los niveles de CGRP aumentan en la circulación craneal, y se ha demostrado que los compuestos dirigidos a CGRP alivian los dolores de cabeza tipo migraña . Esto indica que los derivados de TFMP podrían desempeñar un papel en el desarrollo de nuevos medicamentos para la migraña.
Direcciones Futuras
The future directions for research on “Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse biological activities of compounds with a triazolo[4,3-a]pyridine nucleus , there is potential for the development of new medicines.
Mecanismo De Acción
The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of a drug. The presence of fluorine atoms can enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach its target .
Análisis Bioquímico
Biochemical Properties
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The interaction of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate with these enzymes can lead to the modulation of their activity, thereby influencing various biochemical pathways.
Cellular Effects
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation . The compound’s impact on cell signaling pathways can lead to alterations in cellular behavior, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate involves its interaction with specific biomolecules. The compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression . For instance, the binding of triazole derivatives to carbonic anhydrase can inhibit its activity, affecting the regulation of pH and ion balance in cells. Additionally, the compound’s interaction with receptors can modulate signaling pathways, influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that triazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others . The long-term effects of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate on cellular function can include sustained enzyme inhibition, altered gene expression, and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For example, triazole derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, triazole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. The subcellular localization of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate can impact its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
methyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O2S/c1-19-7(18)4-20-9-16-15-8-6(11)2-5(3-17(8)9)10(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOPGXYVCYQYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C2N1C=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


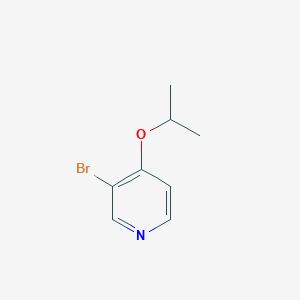

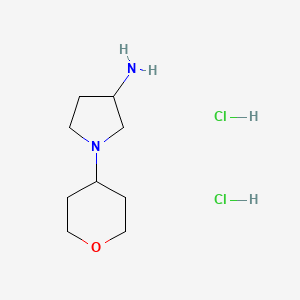
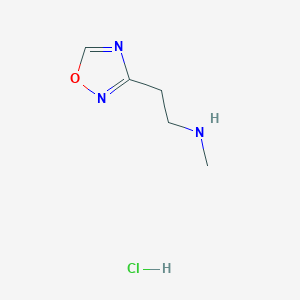
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)


![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)
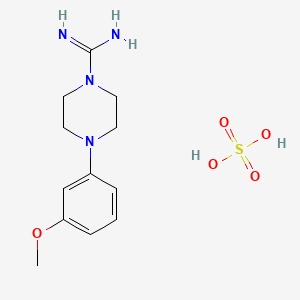

![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)

